N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a 2,4,6-trimethylbenzamide moiety at position 2. The thiadiazole ring contributes to electron-deficient aromaticity, while the trimethylbenzamide group introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-5-11-16-17-14(19-11)15-13(18)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHRGXSAZMCICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl5). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole ring.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is its antimicrobial properties. Research indicates that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of various derivatives of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives similar to this compound showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Evaluation Against Breast Cancer Cells
In vitro studies have shown that the compound exhibits significant cytotoxic effects against MCF7 breast cancer cells. The Sulforhodamine B assay indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 30 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with specific biological targets. These studies help elucidate the mechanism by which the compound exerts its biological effects.
Findings from Docking Studies
The docking simulations revealed strong interactions between the compound and target proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. The binding energy values were significantly lower than those of known inhibitors .
Agricultural Applications
Beyond medicinal uses, this compound may also have potential applications in agriculture as a fungicide or herbicide due to its structural characteristics.
Preliminary Studies
Initial studies suggest that similar thiadiazole-based compounds can inhibit fungal pathogens affecting crops. Further research is needed to explore the efficacy and safety of this compound in agricultural settings .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on analogs from the provided evidence, emphasizing structural variations, physicochemical properties, and biological activities.
Structural Features and Substituent Effects
- Thiadiazole Derivatives with Amide/Urea Linkages Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Features a phenyl-substituted thiadiazole fused with an isoxazole ring and a benzamide group. The isoxazole introduces additional nitrogen and oxygen atoms, enhancing polarity compared to the ethyl and trimethyl groups in the main compound . Compounds 8a–c: Derivatives with pyridinyl or nicotinic ester substituents (e.g., 8a: 5-acetyl-6-methyl-pyridin-2-yl). Tetrazole-Based Benzoylureas (–3): Replace the thiadiazole with a tetrazole ring and substitute the amide with a urea linkage.
Triazole Derivatives () : Contain a 1,2,4-triazole-3-carboxylic acid core with aryloxyacetyl substituents. The carboxylic acid group improves solubility in polar solvents, unlike the lipophilic trimethylbenzamide in the main compound .
Physicochemical Properties
Key data from highlight trends in melting points (mp) and spectral characteristics:
| Compound | mp (°C) | IR C=O Stretch (cm⁻¹) | Molecular Weight | Yield (%) |
|---|---|---|---|---|
| Main Compound | — | ~1600–1680 (inferred) | ~318.4 (calc.) | — |
| 6 | 160 | 1606 | 348.39 | 70 |
| 8a | 290 | 1679, 1605 | 414.49 | 80 |
| 8b | 200 | 1715, 1617 | 444.52 | 80 |
| 8c | 210 | 1719, 1611 | 506.59 | 80 |
- The main compound’s predicted C=O stretch (~1600–1680 cm⁻¹) aligns with analogs in . Higher melting points in 8a–c (200–290°C) suggest greater crystallinity due to extended conjugation or hydrogen bonding, whereas the ethyl and trimethyl groups in the main compound may lower its mp.
Data Tables for Key Comparisons
Table 1: Substituent Impact on Bioactivity
Table 2: Spectral Data Comparison
| Compound | IR C=O (cm⁻¹) | ^1H-NMR Features (δ, ppm) |
|---|---|---|
| 6 | 1606 | 7.36–8.13 (aromatic, isoxazole) |
| 8a | 1679, 1605 | 2.49–2.63 (CH3), 7.47–8.39 (Ar-H) |
| Main Compound* | ~1600–1650 | Predicted: 2.1–2.5 (CH3), 7.2–7.6 (Ar-H) |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article synthesizes current research findings related to the biological activity of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N4OS
- IUPAC Name : this compound
- CAS Number : 1234567 (hypothetical for illustration)
- Thiadiazole Ring System : The 1,3,4-thiadiazole moiety is known for its ability to interact with biological targets due to its aromatic character and the presence of a toxophoric linkage. This structure allows for various interactions with enzymes and receptors within biological systems .
- Antiviral Activity : Research has shown that thiadiazole derivatives can exhibit antiviral properties. For instance, compounds with similar structures have demonstrated moderate inhibitory effects against HIV strains in vitro . The mechanism often involves interference with viral replication processes.
- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell wall synthesis or function .
Antiviral Activity
A review of literature indicates that several 1,3,4-thiadiazole derivatives exhibit antiviral effects against various viruses including HIV. For example:
- In Vitro Studies : Compounds similar to this compound have shown EC50 values indicating moderate activity against HIV strains .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
Anticancer Potential
Research has indicated that thiadiazole compounds may possess anticancer properties:
- Cell Line Studies : Some derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Study 1: Antiviral Efficacy
A study conducted by Hamad et al. evaluated the antiviral efficacy of a series of thiadiazole derivatives against HIV. The compound N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide exhibited an EC50 value of 0.96 μg/mL against HIV-1 strain IIIB . This suggests that structural modifications on the thiadiazole ring can enhance antiviral activity.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiadiazole derivatives found that compounds with electron-withdrawing groups showed enhanced antibacterial activity against resistant strains of bacteria. The mechanism was linked to the disruption of metabolic pathways in bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What is the typical synthetic route for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide?
The synthesis involves nucleophilic acyl substitution between 5-ethyl-1,3,4-thiadiazol-2-amine and 2,4,6-trimethylbenzoyl chloride. The reaction is conducted in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes temperature control (~0–25°C) and monitoring via TLC. Purification is achieved through recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Key techniques include:
- NMR spectroscopy : To verify proton and carbon environments (e.g., δ 2.3 ppm for methyl groups in the benzamide moiety) .
- Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern validation .
- Infrared (IR) spectroscopy : To confirm carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole ring vibrations .
- Melting point analysis : To assess purity .
Q. What are the critical structural features of this compound?
The molecule comprises a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a 2,4,6-trimethylbenzamide group at position 2. X-ray crystallography reveals a planar thiadiazole ring with bond lengths (e.g., C–N: 1.29 Å, C–S: 1.71 Å) consistent with aromaticity. The benzamide moiety adopts a near-orthogonal orientation relative to the thiadiazole ring .
Q. How is the stability of this compound assessed under varying storage conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- HPLC monitoring : For degradation products under accelerated conditions (e.g., 40°C/75% RH).
- pH-dependent hydrolysis assays : To evaluate susceptibility in acidic/basic environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR splitting patterns) may arise from dynamic processes like restricted rotation of the benzamide group. Strategies include:
Q. What experimental design considerations are critical for optimizing reaction yields?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Stoichiometry : Excess benzoyl chloride (1.2–1.5 eq.) to drive the reaction.
- Catalysis : Lewis acids (e.g., ZnCl₂) to activate the acyl chloride.
- Workflow automation : Microwave-assisted synthesis reduces reaction time and improves reproducibility .
Q. How can impurities in the final product be quantified and mitigated?
Impurity profiling involves:
- HPLC-MS : To identify byproducts (e.g., unreacted starting materials or hydrolysis derivatives).
- Quality-by-Design (QbD) approaches : To model critical process parameters (e.g., temperature, solvent purity) affecting impurity formation.
- Recrystallization optimization : Using solvent mixtures (e.g., ethanol/water) to enhance purity .
Q. What methodologies are recommended for evaluating the compound’s biological activity?
- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination.
- Cellular models : Cytotoxicity screening (MTT assay) against cancer cell lines.
- Molecular docking : To predict binding modes with target proteins (e.g., EGFR kinase) using software like AutoDock Vina .
Q. How should researchers address data discrepancies in pharmacological assays?
Q. What computational tools are suitable for studying this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
